α-Ketosäuren und Derivate
Alpha-keto acids and their derivatives are a class of organic compounds characterized by the presence of a ketone group attached to a carboxylic acid group, typically at the alpha carbon. These molecules play crucial roles in biochemical pathways such as the tricarboxylic acid cycle (TCA cycle) and the citric acid cycle, contributing significantly to cellular metabolism.
Alpha-keto acids are produced through decarboxylation of amino acids and serve various physiological functions. For instance, they can be converted into other important molecules like glucose via gluconeogenesis or energy sources through oxidation in mitochondria. Derivatives of alpha-keto acids include α-ketoglutarate, which is a key intermediate in the TCA cycle, facilitating the metabolism of amino acids and contributing to the synthesis of non-essential amino acids.
In industrial applications, these compounds find use in pharmaceuticals, cosmetics, and food additives. For example, alpha-keto acids are used as intermediates in the synthesis of vitamins, antibiotics, and other biologically active substances. Additionally, their derivatives can enhance skin care products by providing antioxidant properties or aiding in the production of natural flavors.
Overall, alpha-keto acids and their derivatives are indispensable components in both biological systems and synthetic chemistry, highlighting their importance across various fields.

Struktur | Chemischer Name | CAS | MF |
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Propanoic acid, 2-oxo-3-phosphono- | 5824-58-8 | C3H5O6P |
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2-(cyclohex-3-en-1-yl)-2-oxoacetic acid | 23364-27-4 | C8H10O3 |
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2-Cyclopropyl-2-oxoacetic acid | 13885-13-7 | C5H6O3 |
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Methyl 2-cyclohexyl-2-oxoacetate | 62783-63-5 | C9H14O3 |
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Ethyl 2-cyclobutyl-2-oxoacetate | 861160-59-0 | C8H12O3 |
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3-Fluoropyruvic Acid | 433-48-7 | C3H2O3F-.Na+ |
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2-Cyclopentyl-2-oxoacetic acid | 5763-56-4 | C7H10O3 |
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3-(cyclohex-3-en-1-yl)-2-oxopropanoic acid | 100704-84-5 | C9H12O3 |
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3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-oxopropanoic acid | 1549586-48-2 | C8H10N2O3 |
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3-(furan-3-yl)-2-oxopropanoic acid | 1343924-53-7 | C7H6O4 |
Verwandte Literatur
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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N-Methylpentylamine Cas No: 25419-06-1
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